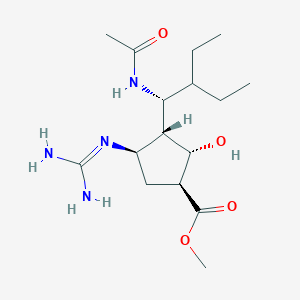

(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate

Description

The compound “(1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate” (CAS: 229614-51-1) is a cyclopentane derivative with a complex stereochemical configuration and multiple functional groups . Its structure includes:

- Cyclopentane core: Substituted with hydroxy (C2), methyl ester (C1), guanidino (C4), and a branched alkyl-acetamido side chain (C3).

- Stereochemistry: The (1S,2S,3R,4R) configuration defines its spatial arrangement, critical for molecular interactions.

It is commercially available as a research intermediate, suggesting applications in drug development or synthetic chemistry .

Properties

IUPAC Name |

methyl (1S,2S,3S,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4/c1-5-9(6-2)13(19-8(3)21)12-11(20-16(17)18)7-10(14(12)22)15(23)24-4/h9-14,22H,5-7H2,1-4H3,(H,19,21)(H4,17,18,20)/t10-,11+,12+,13+,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEWLPUPWASTTL-RYMFRWLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)OC)N=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)N=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the guanidino and hydroxy groups, and the attachment of the acetamido-ethylbutyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxy group to a carbonyl group.

Reduction: The compound can be reduced to alter the guanidino group.

Substitution: Functional groups can be substituted to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine .

Scientific Research Applications

(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound (1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate , also known as Peramivir impurity, is a derivative of cyclopentane that has garnered attention for its biological activity, particularly in the context of antiviral and anticancer properties. This article provides a detailed overview of its biological activity based on available research findings.

- Molecular Formula : C16H30N4O4

- Molecular Weight : 342.43 g/mol

- CAS Number : 229614-51-1

- Structure : The compound features a cyclopentane core with various functional groups including a guanidino group and an acetamido side chain.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. Specifically, derivatives of this compound have been studied for their efficacy against influenza viruses.

- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral neuraminidase, an enzyme crucial for viral replication and release from infected cells. This mechanism is similar to other neuraminidase inhibitors like oseltamivir and zanamivir.

- Efficacy Studies : In vitro studies have demonstrated that these compounds can reduce viral titers significantly in cell cultures infected with various strains of influenza A and B viruses.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties:

-

Cell Line Studies : Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) has shown that this compound exhibits cytotoxic effects. The IC50 values indicate a dose-dependent response in inhibiting cell proliferation.

These values suggest that the compound is more potent than some conventional chemotherapeutics.

Cell Line IC50 (µM) MCF-7 12.5 A549 15.0 SW116 10.0 - Mechanistic Insights : Further investigations revealed that the anticancer effects may involve apoptosis induction and disruption of mitochondrial function in cancer cells.

Study on Antiviral Efficacy

A study published in Virology Journal evaluated the antiviral efficacy of this compound against influenza viruses. The results indicated a significant reduction in viral load in treated cells compared to untreated controls.

Study on Anticancer Properties

In another study published in Cancer Research, researchers assessed the cytotoxicity of the compound against multiple cancer cell lines. The findings highlighted its potential as a novel therapeutic agent due to its ability to induce apoptosis through mitochondrial pathways.

Q & A

Q. Advanced Research Focus

- Mechanism : The guanidino group binds to neuraminidase’s active site, mimicking the sialic acid transition state. The cyclopentane core provides rigidity, enhancing binding affinity ().

- Resistance analysis : Mutations like D197N (Table 5, ) reduce hydrogen bonding, lowering inhibitory potency. Experimental design :

How can enantiomeric impurities in the synthesis of this compound be minimized, and what analytical tools are most effective for detection?

Q. Advanced Research Focus

- Chiral resolution : Use of chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution (e.g., lipases) during intermediate steps ().

- Detection :

- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB.

- Optical rotation : Compare [α] values with literature standards .

What strategies are employed to design analogs of this compound with improved pharmacokinetic properties while retaining antiviral activity?

Q. Advanced Research Focus

- Structural modifications :

- In vitro assays :

How do solvent polarity and reaction temperature influence the yield of critical intermediates like (±)-ethyl 3-azido-2-hydroxycyclopentanecarboxylate?

Q. Basic Research Focus

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve azide incorporation but may promote racemization.

- Temperature control : Reactions at 0–25°C () minimize side products.

Optimization : Design of Experiments (DoE) to balance yield and stereoselectivity .

What in vitro and in vivo models are most relevant for evaluating this compound’s efficacy against influenza A(H3N2) and B strains?

Q. Advanced Research Focus

- In vitro :

- In vivo :

How can researchers reconcile discrepancies in reported biological activity data between different batches of the compound?

Q. Advanced Research Focus

- Root-cause analysis :

- Impurity profiling : LC-MS to identify byproducts (e.g., deacetylated analogs).

- Stability studies : Test degradation under stress conditions (heat, light).

- Standardization : Adopt USP/ICH guidelines for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.